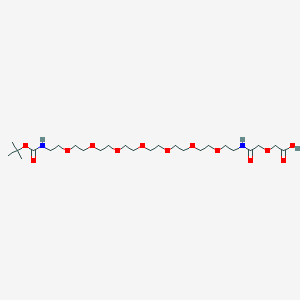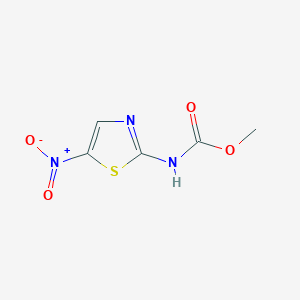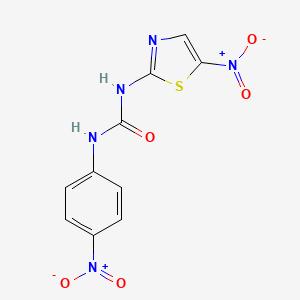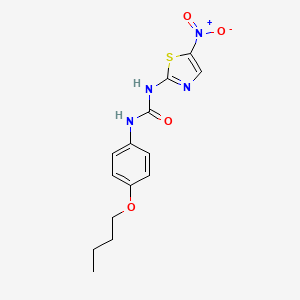
2,6-Difluorochalcone
Vue d'ensemble
Description
2,6-Difluorochalcone is a small organic molecule that has been studied for its potential applications in the field of medicinal chemistry. It is a chalcone, a type of organic compound that is composed of two benzene rings connected by a ketone group. 2,6-Difluorochalcone is an important intermediate in the synthesis of many biologically active compounds, including drugs and natural products. Its synthesis method and mechanism of action have been studied in detail, and its biochemical and physiological effects have been investigated.
Applications De Recherche Scientifique
Acidochromic and Solvatochromic Behavior : 2,6-Dibenzylidene cyclohexanone-based bischalcone derivatives, including 2,6-difluorochalcone variants, demonstrate significant acidochromic behavior. This property is attributed to preferential protonation and quaternary salt formation, deactivating the resonance system. Additionally, these compounds exhibit solvatochromic behavior, changing color based on the solvent used. Theoretical studies support these findings with computational data (Badal et al., 2020).
2′-Hydroxychalcone – Flavanone Equilibrium : The equilibrium between 2′-hydroxychalcone and flavanone in acidic conditions is influenced by the substitution patterns on the chalcone ring. This research provides insights into the reactivity and transformation pathways of chalcone derivatives, including 2,6-difluorochalcone (Brennan et al., 1990).
Synthesis and Structural Analysis : Different synthetic routes and structural analyses of 2,6-dihydroxychalcones, including derivatives of 2,6-difluorochalcone, have been explored. These routes involve protective-group removal and provide detailed insights into the molecular structure and potential intramolecular interactions of these compounds (Miles et al., 1989).
Light-Harvesting Applications : Two-dimensional transition metal dichalcogenides (2-D TMDCs), which include derivatives of 2,6-difluorochalcone, show promise in photochemical and photovoltaic applications. The unique band structures of these materials are suitable for use in ultrathin solar cells and photocatalytic systems (Peng et al., 2015).
Solvent-Controlled Difluoromethylation : Solvent-controlled difluoromethylation of 2′-hydroxychalcones, including 2,6-difluorochalcone, allows for the synthesis of diverse compounds. The choice of solvent significantly influences the yield and type of products, highlighting the versatility of chalcone derivatives in synthetic chemistry (Hua et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCIUNUPHVRMEH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorochalcone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)






